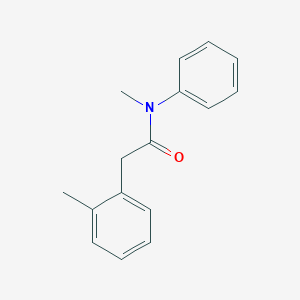

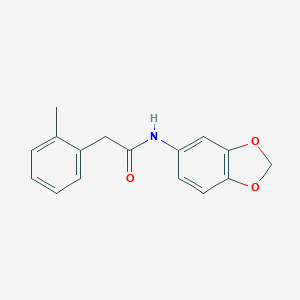

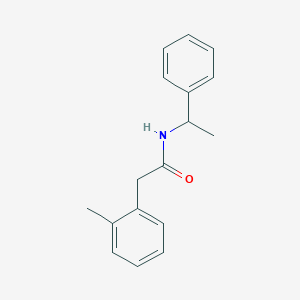

![molecular formula C16H24N2O2 B221271 3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime](/img/structure/B221271.png)

3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime, commonly known as HPMPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. HPMPO is a nitroxide spin label, which means it is used to study the structure and dynamics of biological molecules.

Mecanismo De Acción

HPMPO is a nitroxide spin label, which means it contains an unpaired electron that can interact with other molecules in its environment. When HPMPO is introduced into a biological system, it can interact with proteins, lipids, and other molecules to provide information about their structure and dynamics. HPMPO can also act as a scavenger of reactive oxygen species (ROS), which are harmful molecules that can damage cells.

Biochemical and Physiological Effects:

HPMPO has been shown to have a variety of biochemical and physiological effects, including the ability to protect cells from oxidative stress, modulate ion channels, and alter membrane fluidity. HPMPO has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of diseases such as Alzheimer's and Parkinson's.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using HPMPO in lab experiments is its ability to provide information about the structure and dynamics of biological molecules in real-time. HPMPO is also relatively easy to synthesize and has a long shelf life. However, one limitation of using HPMPO is its sensitivity to temperature and pH, which can affect its stability and reactivity.

Direcciones Futuras

There are many potential future directions for research involving HPMPO. One area of interest is the development of new methods for synthesizing HPMPO with improved properties, such as increased stability and reactivity. Another area of interest is the use of HPMPO in the study of disease mechanisms and potential therapeutic interventions. Additionally, there is potential for HPMPO to be used in the development of new imaging techniques for medical applications.

Métodos De Síntesis

The synthesis of HPMPO involves the reaction of 3-(hydroxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxyl (TEMPO) with benzaldehyde. The resulting product is then reduced with sodium borohydride to yield HPMPO. This method has been used to produce HPMPO with high yield and purity.

Aplicaciones Científicas De Investigación

HPMPO has a wide range of scientific research applications, including the study of protein structure and dynamics, lipid bilayer properties, and membrane protein interactions. HPMPO is commonly used in electron spin resonance (ESR) spectroscopy, which is a powerful technique for studying the physical and chemical properties of biological molecules. HPMPO is also used in magnetic resonance imaging (MRI) as a contrast agent.

Propiedades

Nombre del producto |

3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime |

|---|---|

Fórmula molecular |

C16H24N2O2 |

Peso molecular |

276.37 g/mol |

Nombre IUPAC |

[(4E)-4-hydroxyimino-2,2,6,6-tetramethylpiperidin-3-yl]-phenylmethanol |

InChI |

InChI=1S/C16H24N2O2/c1-15(2)10-12(17-20)13(16(3,4)18-15)14(19)11-8-6-5-7-9-11/h5-9,13-14,18-20H,10H2,1-4H3/b17-12+ |

Clave InChI |

VGFIOZVWVYMGPY-SFQUDFHCSA-N |

SMILES isomérico |

CC1(C/C(=N\O)/C(C(N1)(C)C)C(C2=CC=CC=C2)O)C |

SMILES |

CC1(CC(=NO)C(C(N1)(C)C)C(C2=CC=CC=C2)O)C |

SMILES canónico |

CC1(CC(=NO)C(C(N1)(C)C)C(C2=CC=CC=C2)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

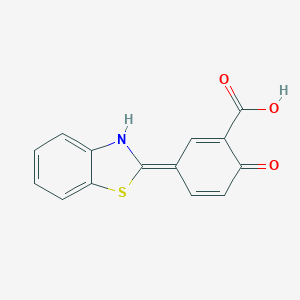

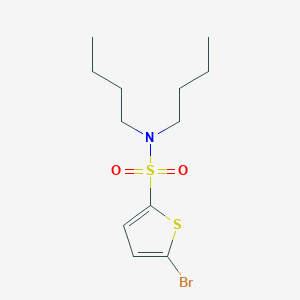

![Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate](/img/structure/B221273.png)

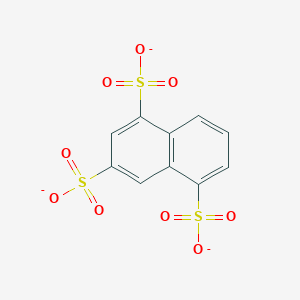

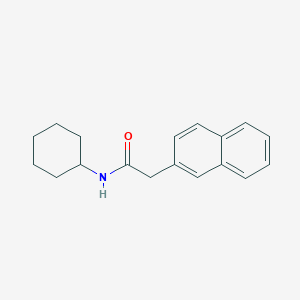

![2-(dimethylamino)ethyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate](/img/structure/B221274.png)

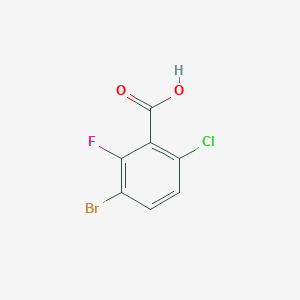

![3-(2-ethoxycarbonyl-3,4,6,8-tetramethyl-6H-pyrrolo[3,2-f]indolizin-7-yl)propanoic acid](/img/structure/B221277.png)

![1-(azepan-1-yl)-2-((1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B221281.png)

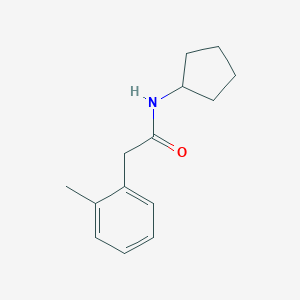

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)